molecular formula C8H13Cl2FN4 B2663149 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1864058-53-6

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2663149
CAS No.: 1864058-53-6
M. Wt: 255.12
InChI Key: JNVVDPHZOIAEBZ-UHFFFAOYSA-N
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Description

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C₈H₁₃Cl₂FN₄. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom at the 4-position and a piperazine ring at the 6-position of the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of 4-fluoropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation processes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperazine ring allows the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    4-Chloro-6-(piperazin-1-yl)pyrimidine: Similar structure but with a chlorine atom instead of fluorine.

    4-Methyl-6-(piperazin-1-yl)pyrimidine: Contains a methyl group instead of fluorine.

    6-(Piperazin-1-yl)pyrimidine: Lacks the fluorine atom, providing a basis for comparison in terms of reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-6-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN4.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVVDPHZOIAEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-53-6
Record name 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride
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